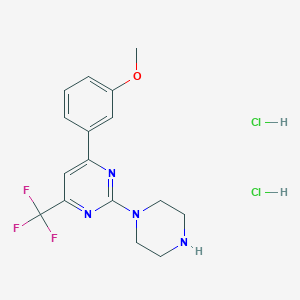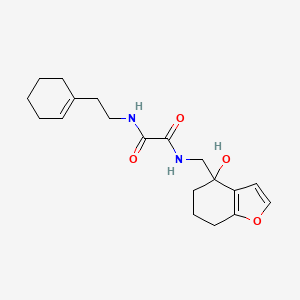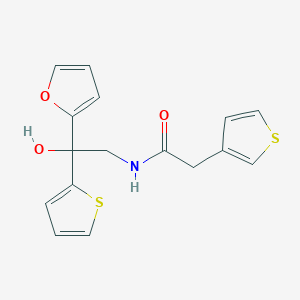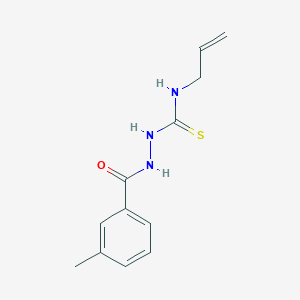![molecular formula C18H19FN2O B2394266 N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide CAS No. 2097862-99-0](/img/structure/B2394266.png)
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairments.
Wirkmechanismus
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety disorders, such as benzodiazepines.
Biochemical and physiological effects:
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to increasing GABA levels in the brain, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been shown to increase the expression of GABA receptors in the brain, leading to a further enhancement of GABAergic neurotransmission. Additionally, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been shown to increase the levels of other inhibitory neurotransmitters, such as glycine and taurine, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide as a research tool is its high selectivity for GABA transaminase, which allows for more precise manipulation of GABAergic neurotransmission in the brain. Additionally, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been shown to have good pharmacokinetic properties, making it suitable for use in animal studies. However, one limitation of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide is that it is not selective for the GABA transaminase enzyme in all tissues, which could lead to off-target effects in some experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide. One area of interest is the potential use of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide in the treatment of cognitive impairments, such as Alzheimer's disease and schizophrenia. Additionally, there is ongoing research into the use of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide as a tool for studying the role of GABAergic neurotransmission in the brain. Finally, there is interest in developing more selective inhibitors of GABA transaminase, which could have even greater therapeutic potential than N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide.
Synthesemethoden
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide can be synthesized through a multi-step process involving the reaction of 6-cyclopropylpyridine-3-carboxylic acid with 2-fluorobenzylamine, followed by the addition of isobutyl chloroformate and triethylamine. The resulting intermediate is then treated with lithium diisopropylamide and 3-chloropropanoyl chloride to yield N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been shown to increase GABA levels in the brain, leading to a decrease in seizure activity in animal models of epilepsy. Additionally, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
Eigenschaften
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-4-2-1-3-14(16)8-10-18(22)21-12-13-5-9-17(20-11-13)15-6-7-15/h1-5,9,11,15H,6-8,10,12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGGHJOLVHNIJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2394189.png)

![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394194.png)
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2394195.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2394201.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)
![4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B2394204.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2394205.png)
